

SRI-29132: A Technical Guide to its Physicochemical Properties and Biological Activity

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Compound of Interest

Compound Name: SRI-29132

Cat. No.: B610987

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Abstract

SRI-29132, also known as TPZ-11, is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in neurodegenerative diseases such as Parkinson's disease. Its ability to penetrate the blood-brain barrier makes it a compound of significant interest for central nervous system disorders. This technical guide provides a comprehensive overview of the known physicochemical properties of **SRI-29132**, its role in the LRRK2 signaling pathway, and generalized protocols for its synthesis and biological evaluation.

Physicochemical Properties

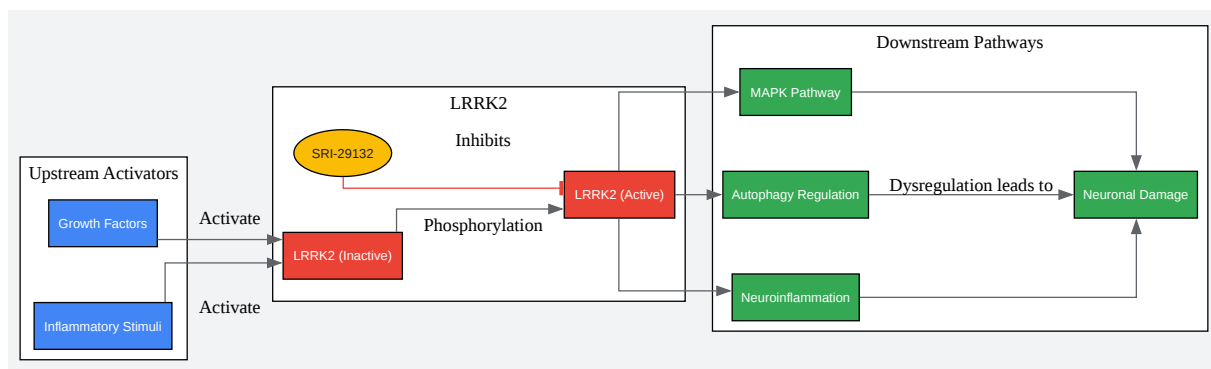
A summary of the available physicochemical data for **SRI-29132** is presented in Table 1. While some experimental values are not publicly available, predicted data and solubility information from various sources provide valuable insights for researchers.

Table 1: Physicochemical Properties of **SRI-29132**

Property	Value	Source
IUPAC Name	Not available in searched results	-
Alias	TPZ-11	[1]
CAS Number	1482305-44-1	[1]
Chemical Formula	C ₁₈ H ₂₁ N ₅ OS ₂	[1]
Molecular Weight	387.52 g/mol	[1]
Melting Point	Not available in searched results	-
Boiling Point	502.0 ± 50.0 °C (Predicted)	[2]
Density	1.263 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	Not available in searched results	-
Solubility	DMSO: 25.0 mg/mL (80.03 mM) Ethanol: 1.0 mg/mL (3.2 mM) DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL (0.96 mM)	[2]

LRRK2 Signaling Pathway and Inhibition by SRI-29132

SRI-29132 exerts its therapeutic potential by inhibiting the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein implicated in a variety of cellular processes. Dysregulation of LRRK2 activity is a key factor in the pathogenesis of Parkinson's disease. The schematic below illustrates the central role of LRRK2 in cellular signaling and the point of intervention for **SRI-29132**.



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Caption: LRRK2 signaling and **SRI-29132** inhibition.

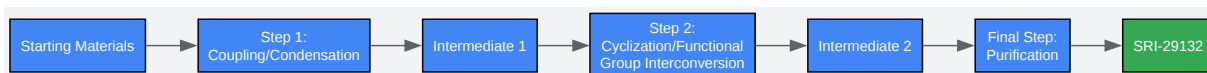
Experimental Protocols

Synthesis of **SRI-29132**

A detailed, step-by-step experimental protocol for the synthesis of **SRI-29132** is not readily available in the public domain. A publication titled "Synthesis of **SRI-29132**, a potent and highly selective leucine-rich repeat kinase 2 inhibitor" by Varshney et al. (2014) exists, however, the full text containing the experimental procedure could not be accessed for this guide.

Researchers are advised to consult this primary literature for the synthesis methodology.

The general workflow for the synthesis of a novel small molecule inhibitor like **SRI-29132** would typically involve a multi-step organic synthesis approach.



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Caption: Generalized organic synthesis workflow.

LRRK2 Kinase Activity Assay (In Vitro)

This protocol outlines a general method to assess the inhibitory activity of **SRI-29132** on LRRK2 kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **SRI-29132** against LRRK2.

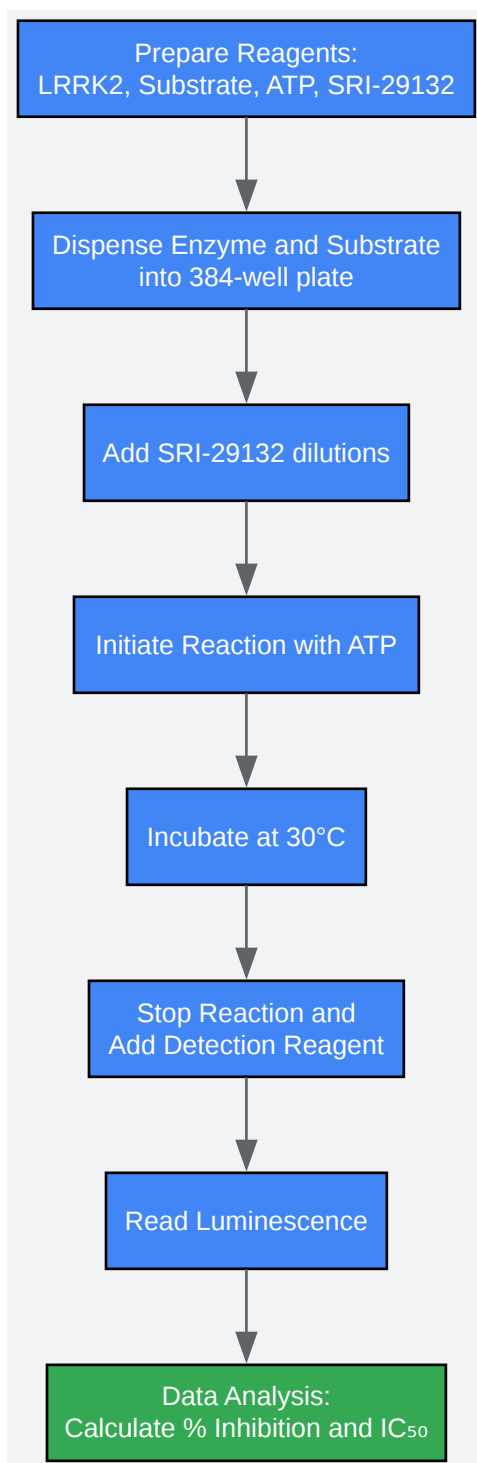
Materials:

- Recombinant human LRRK2 protein
- LRRKtide (a synthetic peptide substrate)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
- **SRI-29132** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **SRI-29132** in kinase buffer.
- In a 384-well plate, add the LRRK2 enzyme and the peptide substrate.
- Add the diluted **SRI-29132** or DMSO (vehicle control) to the wells.

- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each concentration of **SRI-29132** and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: LRRK2 kinase assay workflow.

Cell-Based Assay for LRRK2 Inhibition

This protocol provides a general framework for evaluating the efficacy of **SRI-29132** in a cellular context.

Objective: To assess the ability of **SRI-29132** to inhibit LRRK2-mediated phosphorylation in a cellular model.

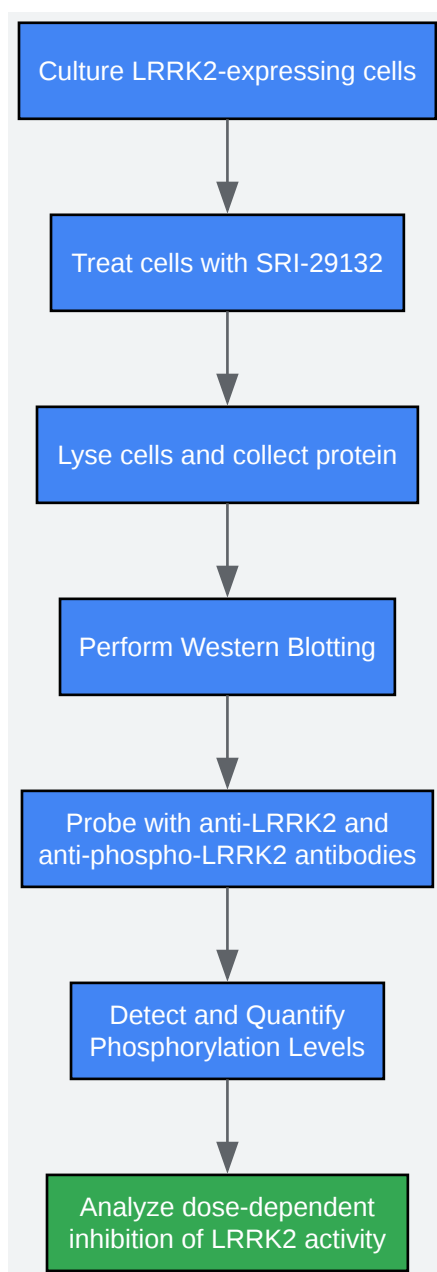
Materials:

- A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) overexpressing LRRK2 (wild-type or mutant)
- Cell culture medium and supplements
- **SRI-29132** stock solution (in DMSO)
- Lysis buffer
- Antibodies: anti-LRRK2, anti-phospho-LRRK2 (e.g., pS935 or pS1292), and a loading control antibody (e.g., anti-GAPDH)
- Secondary antibodies conjugated to HRP
- Western blotting equipment and reagents

Procedure:

- Plate the cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **SRI-29132** or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

- Block the membrane and probe with primary antibodies against total LRRK2 and phosphorylated LRRK2.
- Incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.



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Caption: Cell-based LRRK2 inhibition assay workflow.

Conclusion

SRI-29132 is a valuable research tool for investigating the role of LRRK2 in health and disease. This guide provides a summary of its key physicochemical properties and outlines standardized methods for assessing its biological activity. Further research to determine its experimental melting point, pKa, and a detailed public synthesis protocol would be beneficial for the scientific community. The provided information aims to support researchers in their efforts to further characterize and utilize this potent LRRK2 inhibitor in the development of novel therapeutics for neurodegenerative disorders.

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References

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- 2. PKAD: a database of experimentally measured pKa values of ionizable groups in proteins - PMC [pmc.ncbi.nlm.nih.gov]
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